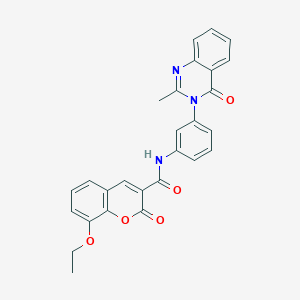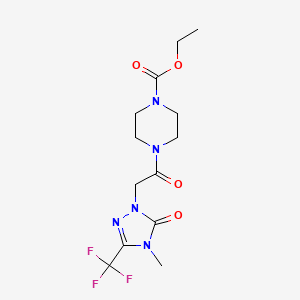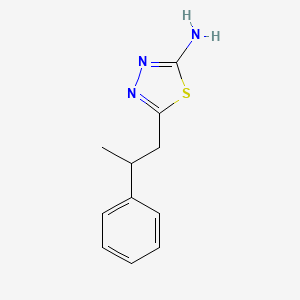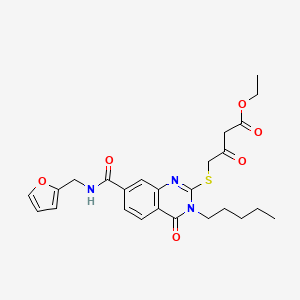![molecular formula C22H17ClN6O3 B2956058 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1207013-29-3](/img/new.no-structure.jpg)
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17ClN6O3 and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It is known that certain [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed and evaluated for their DNA intercalation activities .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to changes in the cell .
Biochemical Pathways
It is known that dna intercalators can disrupt various cellular processes, including dna replication and transcription, leading to cell death . This makes them potent anticancer agents .
Pharmacokinetics
In silico admet profiles were performed for similar compounds , suggesting that this compound may also have been evaluated using similar methods.
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell death . This is why such compounds are often investigated for their potential as anticancer agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells.
This compound, like others in its class, shows promise as a potential anticancer agent due to its ability to intercalate DNA and disrupt normal cellular processes .
Properties
CAS No. |
1207013-29-3 |
|---|---|
Molecular Formula |
C22H17ClN6O3 |
Molecular Weight |
448.87 |
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN6O3/c1-32-19-5-3-2-4-16(19)24-20(30)13-29-22(31)27-10-11-28-18(21(27)26-29)12-17(25-28)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
HWMMFLKZMGNADU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2955976.png)



![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2955985.png)
![1-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955986.png)


![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2955997.png)
